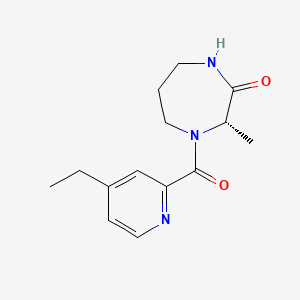![molecular formula C16H24N4O3 B7352443 (3S)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-3-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352443.png)
(3S)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-3-carbonyl]-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-3-carbonyl]-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepanones. It has been found to have potential applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of ((3S)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-3-carbonyl]-1,4-diazepan-2-one)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-3-carbonyl]-1,4-diazepan-2-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also act by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
(this compound)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-3-carbonyl]-1,4-diazepan-2-one has been found to have various biochemical and physiological effects. It has been reported to inhibit the activity of COX-2 (cyclooxygenase-2), an enzyme involved in inflammation. It has also been found to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. In addition, it has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ((3S)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-3-carbonyl]-1,4-diazepan-2-one)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-3-carbonyl]-1,4-diazepan-2-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize in the laboratory. However, one of the limitations is the lack of information on its toxicity and potential side effects. Further studies are needed to evaluate its safety profile.
Orientations Futures
There are several potential future directions for research on ((3S)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-3-carbonyl]-1,4-diazepan-2-one)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-3-carbonyl]-1,4-diazepan-2-one. One direction is to investigate its potential as a drug delivery agent for targeted cancer therapy. Another direction is to study its mechanism of action in more detail to better understand its anti-cancer and anti-inflammatory properties. Additionally, further studies are needed to evaluate its safety profile and potential side effects in vivo.
Méthodes De Synthèse
The synthesis of ((3S)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-3-carbonyl]-1,4-diazepan-2-one)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-3-carbonyl]-1,4-diazepan-2-one involves the reaction of 5-methyl-1-(oxan-4-yl)pyrazole-3-carboxylic acid with 3-methyl-1,4-diaminobutane in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) under appropriate conditions of temperature and pH. The product is obtained in good yield and purity after purification by column chromatography.
Applications De Recherche Scientifique
((3S)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-3-carbonyl]-1,4-diazepan-2-one)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-3-carbonyl]-1,4-diazepan-2-one has been found to have potential applications in scientific research. It has been reported to exhibit activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory and anti-oxidant properties. Due to its unique structure, it has been studied for its potential as a drug delivery agent.
Propriétés
IUPAC Name |
(3S)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-3-carbonyl]-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-11-10-14(18-20(11)13-4-8-23-9-5-13)16(22)19-7-3-6-17-15(21)12(19)2/h10,12-13H,3-9H2,1-2H3,(H,17,21)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNVWOFEQJQMMA-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=NN(C(=C2)C)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=NN(C(=C2)C)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,1-trimethyl-5-[(2S)-2-methyl-3-oxo-1,4-diazepane-1-carbonyl]pyrrole-3-sulfonamide](/img/structure/B7352371.png)
![(3S)-3-methyl-4-[1-(3,3,3-trifluoropropyl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352375.png)
![(3S)-4-[5-(difluoromethoxy)-1-methylpyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352376.png)

![(3S)-4-[3-(difluoromethyl)-1-methylthieno[2,3-c]pyrazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352404.png)

![(3S)-3-methyl-4-[3-(2-morpholin-4-ylphenyl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7352410.png)
![(3S)-4-[2-(4-chloropyrazol-1-yl)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352416.png)
![(3S)-4-[5-(2-methoxyphenyl)thiophene-2-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352449.png)
![(3S)-4-[1-(3,5-difluorophenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352454.png)


![(3aR,6aR)-2-N-(cyclohexylmethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2,3a-dicarboxamide](/img/structure/B7352477.png)